molecular formula C17H26N2O3S B5700602 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide

Cat. No. B5700602
M. Wt: 338.5 g/mol
InChI Key: SVUXQTRBXGYWLA-UHFFFAOYSA-N
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be highly effective in patients with advanced NSCLC who have developed resistance to first-generation EGFR TKIs.

Mechanism of Action

AZD-9291 is a highly selective N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKI that targets the T790M mutation, which is the most common mechanism of resistance to first-generation N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKIs. This mutation leads to increased ATP binding affinity and decreased TKI binding affinity, which results in reduced inhibition of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide signaling. AZD-9291 binds irreversibly to the N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide kinase domain, which results in inhibition of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide signaling and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to inhibit the growth of NSCLC cells that are resistant to first-generation N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKIs. This inhibition is mediated by the irreversible binding of AZD-9291 to the N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide kinase domain, which results in inhibition of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide signaling and induction of apoptosis in cancer cells. AZD-9291 has also been shown to have a favorable safety profile, with a low incidence of adverse events.

Advantages and Limitations for Lab Experiments

One advantage of using AZD-9291 in lab experiments is its high selectivity for the T790M mutation, which makes it a useful tool for studying the mechanisms of resistance to first-generation N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKIs. Another advantage is its favorable safety profile, which allows for the use of higher doses in preclinical studies. One limitation is the complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several future directions for the development of AZD-9291. One direction is the development of combination therapies with other targeted agents, such as immune checkpoint inhibitors, to enhance the efficacy of AZD-9291. Another direction is the development of biomarkers to identify patients who are most likely to benefit from AZD-9291 therapy. Finally, the development of new generations of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKIs that target other resistance mechanisms may provide additional treatment options for patients with NSCLC.

Synthesis Methods

The synthesis of AZD-9291 is a complex process that involves several steps. The starting material is 2,5-dimethylphenylacetonitrile, which is converted to the corresponding ketone through a Grignard reaction. The ketone is then reacted with 1-azepan-2-one in the presence of a Lewis acid catalyst to yield the key intermediate, 2-(1-azepanyl)-2-hydroxyethylphenyl ketone. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, AZD-9291.

Scientific Research Applications

AZD-9291 has been extensively studied in preclinical and clinical studies for the treatment of NSCLC. In preclinical studies, AZD-9291 has been shown to be highly effective in inhibiting the growth of NSCLC cell lines that are resistant to first-generation N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKIs. In clinical studies, AZD-9291 has been shown to have a high response rate in patients with advanced NSCLC who have developed resistance to first-generation N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKIs.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-8-9-15(2)16(12-14)19(23(3,21)22)13-17(20)18-10-6-4-5-7-11-18/h8-9,12H,4-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUXQTRBXGYWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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